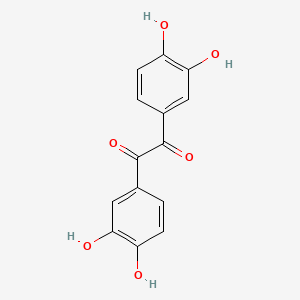
3,3,4,4-TETRAHYDROXYBENZYL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,4,4-TETRAHYDROXYBENZYL, also known as 3,3’,4,4’-Tetrahydroxybenzil, is an organic compound with the molecular formula C14H10O6. This compound is characterized by the presence of two benzene rings, each substituted with hydroxyl groups at the 3 and 4 positions, connected by an ethane-1,2-dione bridge. It is a member of the α-dicarbonyl family, known for their interesting chemical and physical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4-TETRAHYDROXYBENZYL typically involves the reaction of 3,4-dihydroxybenzaldehyde with an oxidizing agent. One common method is the oxidative coupling of 3,4-dihydroxybenzaldehyde using a reagent such as copper(II) acetate in the presence of a base like pyridine .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 3,3,4,4-TETRAHYDROXYBENZYL undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: Reduction reactions can convert the diketone bridge to a diol.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification[][3].
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Acid chlorides or alkyl halides in the presence of a base[][3].
Major Products:
Oxidation: Quinones.
Reduction: Diols.
Substitution: Esters or ethers[][3].
Wissenschaftliche Forschungsanwendungen
3,3,4,4-TETRAHYDROXYBENZYL has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the development of photoconductive materials and non-linear optical materials.
Wirkmechanismus
The mechanism of action of 3,3,4,4-TETRAHYDROXYBENZYL involves its interaction with molecular targets such as enzymes. The compound’s hydroxyl groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the diketone bridge can participate in redox reactions, affecting cellular oxidative states .
Vergleich Mit ähnlichen Verbindungen
1,2-Bis(3,4-dimethoxyphenyl)ethane-1,2-dione: Similar structure but with methoxy groups instead of hydroxyl groups.
1,2-Bis(4-methoxyphenyl)ethane-1,2-dione: Features methoxy groups at the 4 positions.
1,2-Bis(3-(octyloxy)phenyl)ethane-1,2-dione: Contains octyloxy groups, providing different solubility and stability properties.
Uniqueness: 3,3,4,4-TETRAHYDROXYBENZYL is unique due to its multiple hydroxyl groups, which enhance its reactivity and potential for hydrogen bonding. This makes it particularly useful in biological applications where enzyme inhibition is desired .
Eigenschaften
CAS-Nummer |
6309-15-5 |
|---|---|
Molekularformel |
C14H10O6 |
Molekulargewicht |
274.22 g/mol |
IUPAC-Name |
1,2-bis(3,4-dihydroxyphenyl)ethane-1,2-dione |
InChI |
InChI=1S/C14H10O6/c15-9-3-1-7(5-11(9)17)13(19)14(20)8-2-4-10(16)12(18)6-8/h1-6,15-18H |
InChI-Schlüssel |
SBUXQLGVTMAJSE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)C(=O)C2=CC(=C(C=C2)O)O)O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














